Thieno[3,2-D]pyrimidine-4-carboxylic acid
Description
Properties
IUPAC Name |
thieno[3,2-d]pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2S/c10-7(11)5-6-4(1-2-12-6)8-3-9-5/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQGKUGRDUXGKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=CN=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60725540 | |
| Record name | Thieno[3,2-d]pyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60725540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1029144-49-7 | |
| Record name | Thieno[3,2-d]pyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60725540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | thieno[3,2-d]pyrimidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclization Approach Using Thiophene Precursors
One common method starts with a substituted thiophene-2-carboxylic acid or ester, which undergoes condensation with formamide or other nitrogen sources to build the pyrimidine ring. The general synthetic sequence is as follows:
Preparation of Thiophene-2-carboxylic Acid/Ester:
This compound is commercially available or can be synthesized via standard thiophene functionalization.Condensation with Formamide or Amidines:
The thiophene-2-carboxylic acid/ester is heated with formamide or an amidine derivative, often under reflux, to induce cyclization and formation of the pyrimidine ring.Hydrolysis (if starting from an ester):
If an ester is used, the final step involves hydrolysis (acidic or basic) to yield the free carboxylic acid.
| Step | Typical Reagents | Solvent | Temperature | Yield Range |
|---|---|---|---|---|
| Condensation/Cyclization | Formamide or amidine | None or DMF | 120–180°C | 40–70% |
| Hydrolysis | NaOH/HCl | Water/EtOH | 60–100°C | 60–85% |
Palladium-Catalyzed Carbonylation
A more advanced and efficient approach utilizes palladium-catalyzed carbonylation of halogenated thienopyrimidines:
Preparation of 4-chlorothieno[3,2-d]pyrimidine:
This intermediate is synthesized via cyclization of thiophene derivatives with suitable nitrogen sources and subsequent chlorination.Pd-Catalyzed Carbonylation:
The 4-chloro derivative is reacted with carbon monoxide (CO) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂), a base (such as sodium carbonate), and a suitable solvent (e.g., dioxane or DMF). The reaction is typically conducted under an inert atmosphere (argon or nitrogen) at elevated temperatures.Isolation of this compound:
The reaction mixture is cooled, acidified, and the product is isolated by filtration or extraction.
| Step | Typical Reagents | Solvent | Temperature | Yield Range |
|---|---|---|---|---|
| Carbonylation | Pd(dppf)Cl₂, Na₂CO₃, CO | Dioxane/DMF | 80–120°C | 63–71% |
Alternative Multi-step Condensation and Cyclization
Some literature describes a multi-step process involving:
- Synthesis of 2-aminothiophene-3-carboxylic acid esters.
- Condensation with formamide or urea to construct the pyrimidine ring.
- Hydrolysis to the carboxylic acid.
Comparative Data Table: Preparation Methods
| Method | Key Intermediates | Catalyst/Reagents | Solvent | Temp (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Cyclization from Thiophene Esters | Thiophene-2-carboxylic acid | Formamide/Amidine | DMF/None | 120–180 | 40–70 | Simple, moderate yield, flexible |
| Pd-Catalyzed Carbonylation | 4-chlorothienopyrimidine | Pd(dppf)Cl₂, CO, Na₂CO₃ | Dioxane/DMF | 80–120 | 63–71 | High yield, suitable for substitutions |
| Multi-step Condensation & Cyclization | 2-aminothiophene-3-carboxyl. | Formamide/Urea | DMF/None | 120–180 | 40–70 | Versatile, allows for various substitutions |
Technical Considerations
- Atmosphere: Inert (argon or nitrogen) is often required, especially for Pd-catalyzed reactions.
- Temperature Control: Precise control is necessary to avoid side reactions and ensure good yields.
- Solvent Selection: Dioxane and DMF are preferred for their ability to dissolve both organic and inorganic reagents and to withstand high temperatures.
- Safety: Use of CO gas and palladium catalysts requires appropriate safety protocols.
Research Findings and Yield Optimization
- The palladium-catalyzed carbonylation method offers the highest yields and is particularly effective for synthesizing both unsubstituted and substituted thieno[3,2-d]pyrimidine-4-carboxylic acids.
- Cyclization methods are more accessible but may require optimization of reaction times and temperatures to maximize yields and purity.
- Substituent effects on the thiophene or pyrimidine rings can influence both the reactivity and the final yield, necessitating empirical optimization for each new derivative.
Chemical Reactions Analysis
Types of Reactions
Thieno[3,2-D]pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form thieno[3,2-D]pyrimidin-4-ones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Halogenation and nitration reactions are common, where halogen atoms or nitro groups are introduced into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation reactions typically use reagents like bromine or chlorine, while nitration reactions use nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions include thieno[3,2-D]pyrimidin-4-ones, thieno[3,2-D]pyrimidine amines, and various halogenated or nitrated derivatives .
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the potential of thieno[3,2-D]pyrimidine derivatives as effective antitumor agents. A notable research effort involved the design and synthesis of several substituted thieno[3,2-D]pyrimidine derivatives aimed at inhibiting the enzyme EZH2, which is implicated in various cancers.
- Key Findings :
- A compound designated as 12e exhibited remarkable antiproliferative activity against several cancer cell lines, including SU-DHL-6, WSU-DLCL-2, and K562, with IC50 values of 0.55 μM, 0.95 μM, and 1.68 μM, respectively. This compound also demonstrated low toxicity towards normal HEK293T cells (CC50 = 15.09 μM) .
- The structure-activity relationship (SAR) studies indicated that specific structural modifications could enhance antitumor efficacy. For instance, the incorporation of piperidine-2,6-dione as a moiety significantly improved activity .
Synthesis Techniques
The synthesis of thieno[3,2-D]pyrimidine-4-carboxylic acid and its derivatives can be achieved through various methods:
- Enzyme-Mediated Synthesis : This method utilizes specific enzymes to facilitate the formation of the desired compound with high specificity and yield.
- Fluorous Synthesis : A technique that employs fluorous solvents to enhance separation and purification processes.
- Solid Supported Synthesis : This approach allows for easier purification and recovery of products by anchoring reactants on solid supports .
Toxicity and Safety Profile
The safety profile of this compound has been assessed, revealing that it poses certain risks such as skin irritation and acute toxicity if ingested. Precautionary measures are advised when handling this compound in laboratory settings .
Case Studies
Several case studies have documented the efficacy of thieno[3,2-D]pyrimidine derivatives in preclinical models:
- Case Study 1 : A study evaluated the effects of a novel thieno[3,2-D]pyrimidine derivative on human leukemia cells, demonstrating significant reductions in cell viability and induction of apoptosis.
- Case Study 2 : Another investigation focused on solid tumors showed that these derivatives could enhance the efficacy of existing chemotherapeutic agents when used in combination therapies.
Summary Table
Mechanism of Action
The mechanism of action of Thieno[3,2-D]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cytochrome bd, which is crucial for the survival of certain bacteria . Additionally, its degree of lipophilicity allows it to diffuse easily into cells, where it can exert its effects on various cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs and Derivatives
Thieno[2,3-d]pyrimidine-4-carboxylic Acid Derivatives
Thieno[2,3-d]pyrimidine-4-carboxylic acid (positional isomer of the [3,2-d] system) is distinguished by its antimicrobial activity rather than anticancer properties. Pyridyl amides of this scaffold, synthesized via 1,1’-carbonyldiimidazole-mediated coupling, exhibit selective inhibition of Pseudomonas aeruginosa (MIC: 4–16 µg/mL) by targeting the TrmD enzyme . For example:
- Compound 2c: MIC = 4 µg/mL against P. aeruginosa ATCC 10145 .
- Compound 2g : Broad-spectrum activity against Staphylococcus aureus biofilms and Klebsiella pneumoniae .
However, highlights that thieno[2,3-d]pyrimidine-2-carboxylic acid derivatives display a wider pharmacological range (e.g., antiviral, anti-inflammatory) compared to the 4-carboxylic analogs, despite being synthetically challenging .
Substitution Pattern and Bioactivity
- Position of Carboxylic Group: The 4-carboxylic acid group in thieno[3,2-d]pyrimidine derivatives favors kinase inhibition (e.g., EGFR), while the 2-carboxylic group in [2,3-d] isomers correlates with antimicrobial and antifungal activity .
- Substituent Effects: Thieno[3,2-d]pyrimidine-4-carboxylic acid derivatives with cyclo-aliphatic carboxylic acid groups act as DGAT inhibitors (anti-obesity targets) . 1-(6-Ethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid (CAS: 842971-64-6) incorporates a piperidine ring, enhancing solubility and selectivity for bacterial targets .
Data Tables
Table 1: Key Pharmacological Profiles of Thienopyrimidine Carboxylic Acid Derivatives
Biological Activity
Thieno[3,2-D]pyrimidine-4-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.
Overview of Biological Activities
This compound exhibits several significant biological activities:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, including Pseudomonas aeruginosa, through inhibition of the TrmD enzyme, which is crucial for bacterial survival and proliferation .
- Anticancer Properties : Research indicates that this compound can inhibit the growth of several cancer cell lines, including human non-small cell lung cancer (A549), prostate cancer (PC-3), and breast cancer (MCF-7) cells. Notably, it induces apoptosis in these cells by modulating gene expression related to cell survival and death .
- Anti-inflammatory Effects : Some derivatives of this compound have demonstrated potent anti-inflammatory activities by inhibiting cyclooxygenase (COX) enzymes involved in inflammatory pathways .
Target Enzymes and Pathways
The primary target for this compound is the EZH2 enzyme , part of the Polycomb Repressive Complex 2 (PRC2). By inhibiting EZH2, the compound disrupts gene silencing mechanisms that regulate cell proliferation and differentiation. This action leads to altered expression of genes involved in various cellular processes, including apoptosis and cell cycle regulation.
Cellular Effects
The compound influences multiple cellular pathways:
- It alters cell signaling cascades that can lead to increased apoptosis in cancer cells.
- Modifications in the expression of pro-apoptotic and anti-apoptotic proteins have been observed, contributing to its anticancer effects.
Case Studies and Experimental Results
-
Cytotoxicity Against Cancer Cells :
Compound Cell Line IC50 (μM) Toxicity to Normal Cells Compound 15 A549 0.94 No Compound 19 MCF-7 Not specified No - Antimicrobial Activity :
- Inhibition of Protein Kinases :
Q & A
Basic Research Questions
Q. What are effective synthetic methodologies for preparing Thieno[3,2-d]pyrimidine-4-carboxylic acid amides?
- Methodological Answer : The most efficient route involves peptide coupling using 1,1’-carbonyldiimidazole (CDI) as a coupling reagent. React this compound derivatives with 2- or 4-aminopyridines in anhydrous dimethylformamide (DMF) under nitrogen. Yields typically exceed 70%, with purification achieved via crystallization. The electron-withdrawing carboxyl group enhances reactivity, enabling rapid acylation .
Q. How should researchers characterize newly synthesized this compound derivatives?
- Methodological Answer : Employ a combination of -NMR and -NMR to confirm substituent positions and purity. IR spectroscopy verifies amide bond formation (C=O stretch at ~1650–1700 cm). High-resolution mass spectrometry (HRMS) and elemental analysis validate molecular composition. Crystallization from ethanol/water mixtures ensures purity for biological assays .
Q. What in vitro assays are recommended for preliminary antimicrobial screening?
- Methodological Answer : Use broth microdilution assays against standard strains (e.g., Pseudomonas aeruginosa ATCC 10145) and clinical isolates, including biofilm-forming Staphylococcus aureus. Include minimum inhibitory concentration (MIC) determinations and zone-of-inhibition tests. Prioritize compounds showing MIC ≤16 µg/mL for further study .
Advanced Research Questions
Q. How can molecular docking guide the design of this compound derivatives targeting TrmD?
- Methodological Answer : Dock compounds into the active site of P. aeruginosa TrmD (PDB: 6XYZ) using AutoDock Vina. Focus on hydrogen bonding with Asp124 and hydrophobic interactions with Val87. Prioritize derivatives with binding energies ≤−8.0 kcal/mol. Validate docking results with in vitro enzyme inhibition assays .
Q. How to resolve discrepancies between in silico docking predictions and in vitro antimicrobial activity?
- Methodological Answer : Reassess docking parameters (e.g., solvent effects, protein flexibility) using molecular dynamics simulations. Test compounds against TrmD knockout strains to confirm target specificity. Evaluate off-target effects via transcriptomic profiling or proteomics .
Q. What structural modifications enhance selectivity against Pseudomonas aeruginosa?
- Methodological Answer : Introduce 2-amino-6-methylpyridine substituents to the amide group. This modification improves hydrophobic interactions with TrmD’s active site while reducing affinity for human homologs. Compare selectivity ratios (e.g., MIC against P. aeruginosa vs. E. coli) to optimize derivatives .
Q. How to construct a virtual library for high-throughput in silico screening?
- Methodological Answer : Use combinatorial chemistry tools (e.g., RDKit) to generate substituent variations at the pyridine and thienopyrimidine moieties. Filter libraries for drug-likeness (Lipinski’s rules) and synthetic feasibility. Screen against TrmD using ensemble docking to account for protein conformational changes .
Q. What experimental strategies assess anti-biofilm activity in lead compounds?
- Methodological Answer : Perform crystal violet staining or confocal microscopy on S. aureus biofilms treated with sub-MIC concentrations of compounds like 2g. Measure biofilm biomass reduction and metabolic activity via resazurin assays. Validate hits in persister cell models .
Q. How to optimize reaction yields in large-scale syntheses?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
